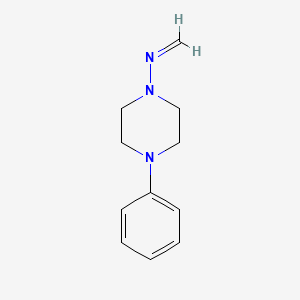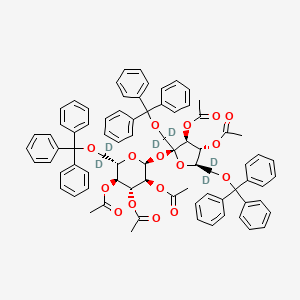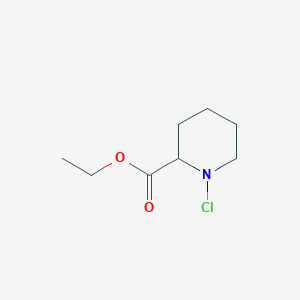
N-methyl-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1H-1,2,4-triazole-5-carboxamide: is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a triazole ring substituted with a methyl group and a carboxamide group, making it a versatile building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: One of the efficient methods for synthesizing N-methyl-1H-1,2,4-triazole-5-carboxamide involves the use of microwave-assisted reactions.
Thermal Cyclization: Another method involves the thermal cyclization of β-acylamidrazones.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and environmentally benign nature. The use of continuous flow reactors can further enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-methyl-1H-1,2,4-triazole-5-carboxamide can undergo substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the triazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-methyl-1H-1,2,4-triazole-5-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with active sites of enzymes, making it a candidate for drug development .
Medicine: this compound has shown promise in the development of antiviral and anticancer agents. Its ability to inhibit specific enzymes involved in disease pathways makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of N-methyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active sites, inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide: This compound has a similar structure but with a bromine atom at the 3-position, which can alter its reactivity and biological activity.
Methyl-1H-1,2,4-triazole-3-carboxylate: This ester derivative is used as a precursor in the synthesis of nucleoside analogues.
Uniqueness: N-methyl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential as a therapeutic agent make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
N-methyl-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-5-4(9)3-6-2-7-8-3/h2H,1H3,(H,5,9)(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEFLWZGDLDWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)








![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)




